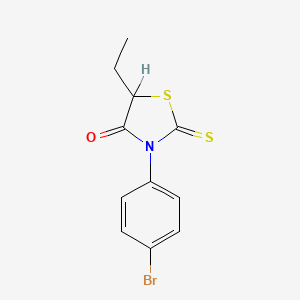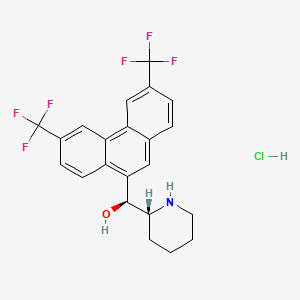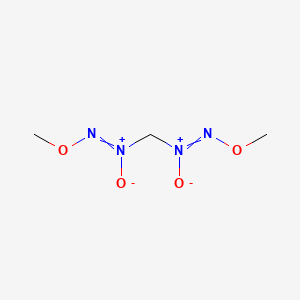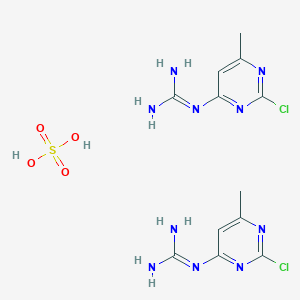
2-Chloro-4-guanidino-6-methylpyrimidine sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-guanidino-6-methylpyrimidine sulfate is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential components of nucleic acids
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-guanidino-6-methylpyrimidine sulfate typically involves the reaction of 2-Chloro-4-methylpyrimidine with guanidine under specific conditions. One common method involves the use of a solvent such as tetrahydrofuran (THF) and a catalyst like iron(III) acetylacetonate (Fe(acac)3). The reaction is carried out at low temperatures, around 0°C, to ensure the stability of the intermediates .
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis approach, which is efficient and cost-effective. This method can include the use of N-chlorophthalimide, isocyanides, and amines to produce N-phthaloylguanidines, which are then converted to the desired product .
化学反应分析
Types of Reactions
2-Chloro-4-guanidino-6-methylpyrimidine sulfate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidines, while hydrolysis can produce different pyrimidine derivatives .
科学研究应用
2-Chloro-4-guanidino-6-methylpyrimidine sulfate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials
作用机制
The mechanism of action of 2-Chloro-4-guanidino-6-methylpyrimidine sulfate involves its interaction with specific molecular targets and pathways. The compound can bind to nucleic acids and proteins, affecting their structure and function. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular processes .
相似化合物的比较
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: This compound is similar in structure but has an amino group instead of a guanidino group.
2-Chloro-4-methylpyrimidine: This is a precursor in the synthesis of 2-Chloro-4-guanidino-6-methylpyrimidine sulfate.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its guanidino group allows for unique interactions with biological molecules, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
32090-62-3 |
|---|---|
分子式 |
C12H18Cl2N10O4S |
分子量 |
469.3 g/mol |
IUPAC 名称 |
2-(2-chloro-6-methylpyrimidin-4-yl)guanidine;sulfuric acid |
InChI |
InChI=1S/2C6H8ClN5.H2O4S/c2*1-3-2-4(12-6(8)9)11-5(7)10-3;1-5(2,3)4/h2*2H,1H3,(H4,8,9,10,11,12);(H2,1,2,3,4) |
InChI 键 |
XOOFIQQHTGYEJD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=N1)Cl)N=C(N)N.CC1=CC(=NC(=N1)Cl)N=C(N)N.OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-{Oxybis[(4,1-phenylene)(diazomethylene)]}dibenzene](/img/structure/B14695443.png)
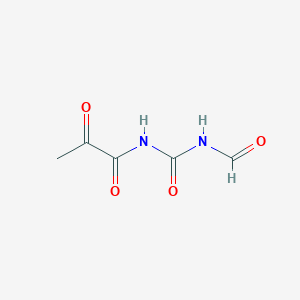
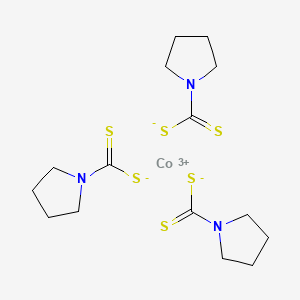
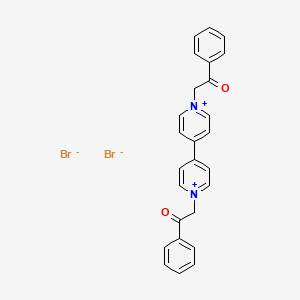
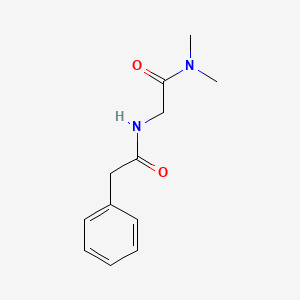
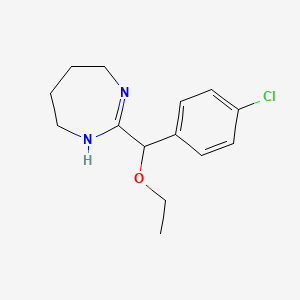
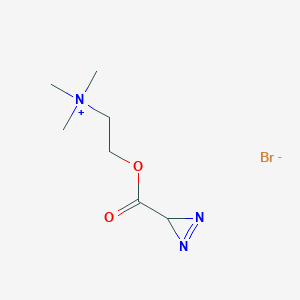
![4,5-Dihydro-2H,6H-[1,3]oxazolo[5,4,3-ij]quinoline-2,6-dione](/img/structure/B14695482.png)
![3-[2-(2-Methylpropylidene)hydrazinyl]propanenitrile](/img/structure/B14695483.png)
![[4-Amino-6-(methylsulfanyl)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B14695484.png)
